2,5-Difluorobenzyl chloride
Overview
Description
2,5-Difluorobenzyl chloride is an organic compound with the molecular formula C7H5ClF2. It is a colorless to light yellow liquid with a pungent odor. This compound is widely used in organic synthesis as a building block for various chemical reactions and is known for its reactivity due to the presence of both fluorine and chlorine atoms on the benzene ring .
Scientific Research Applications
2,5-Difluorobenzyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Biology: The compound is used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: This compound is used in the production of specialty chemicals and intermediates for various industrial applications
Safety and Hazards
2,5-Difluorobenzyl chloride is considered hazardous. It can cause severe skin burns and eye damage. It is also a flammable liquid and may be corrosive to metals . Proper safety measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .
Mechanism of Action
Mode of Action
2,5-Difluorobenzyl chloride, like other benzyl chlorides, is an electrophilic compound. It can undergo nucleophilic substitution reactions with various nucleophiles. The chlorine atom attached to the benzyl group serves as a good leaving group, making the carbon it’s attached to highly susceptible to nucleophilic attack .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other reactive species. For instance, the compound’s reactivity might increase under basic conditions due to the deprotonation of nucleophiles .
Preparation Methods
2,5-Difluorobenzyl chloride can be synthesized through several methods. One common method involves the chlorination of 2,5-difluorotoluene using carbon tetrachloride (CCl4) and tert-butyl hypochlorite (t-BuOCl) in the presence of iron-containing catalysts . Another method involves the reaction of 2,5-difluorobenzyl alcohol with thionyl chloride (SOCl2), which converts the hydroxyl group to a chlorine atom . Industrial production methods typically involve similar chlorination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,5-Difluorobenzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Oxidation reactions: The compound can be oxidized to form 2,5-difluorobenzaldehyde or 2,5-difluorobenzoic acid under appropriate conditions.
Reduction reactions: Reduction of this compound can yield 2,5-difluorotoluene. Common reagents and conditions used in these reactions include sodium hydroxide (NaOH) for nucleophilic substitution, potassium permanganate (KMnO4) for oxidation, and hydrogen gas (H2) with a palladium catalyst for reduction
Comparison with Similar Compounds
2,5-Difluorobenzyl chloride can be compared with other similar compounds, such as:
2,4-Difluorobenzyl chloride: Similar in structure but with fluorine atoms at different positions, leading to different reactivity and applications.
2,6-Difluorobenzyl chloride: Another isomer with distinct chemical properties and uses.
4-Fluorobenzyl chloride: Contains only one fluorine atom, resulting in different reactivity and applications.
3,5-Difluorobenzyl chloride: Similar to this compound but with fluorine atoms at different positions
These comparisons highlight the unique reactivity and applications of this compound due to its specific substitution pattern on the benzene ring.
Properties
IUPAC Name |
2-(chloromethyl)-1,4-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXKTZMJFPRVAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371727 | |
Record name | 2,5-Difluorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
495-07-8 | |
Record name | 2,5-Difluorobenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Difluorobenzyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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